Cas no 126268-64-2 (3-(5-cyanothiophen-2-yl)propanoic acid)
3-(5-cyanothiophen-2-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(5-cyanothiophen-2-yl)propanoic acid
- ZNFPOAVHEVQSEC-UHFFFAOYSA-N
- 3-(2-cyanothiophen-5-yl)-propionic acid
- SCHEMBL6776233
- 126268-64-2
- EN300-1856705
-
- Inchi: 1S/C8H7NO2S/c9-5-7-2-1-6(12-7)3-4-8(10)11/h1-2H,3-4H2,(H,10,11)
- InChI Key: ZNFPOAVHEVQSEC-UHFFFAOYSA-N
- SMILES: S1C(C#N)=CC=C1CCC(=O)O
Computed Properties
- Exact Mass: 181.01974964g/mol
- Monoisotopic Mass: 181.01974964g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 89.3Ų
3-(5-cyanothiophen-2-yl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1856705-1g |
3-(5-cyanothiophen-2-yl)propanoic acid |
126268-64-2 | 1g |
$485.0 | 2023-09-18 | ||
| Enamine | EN300-1856705-5g |
3-(5-cyanothiophen-2-yl)propanoic acid |
126268-64-2 | 5g |
$1406.0 | 2023-09-18 | ||
| Enamine | EN300-1856705-10g |
3-(5-cyanothiophen-2-yl)propanoic acid |
126268-64-2 | 10g |
$2085.0 | 2023-09-18 | ||
| Enamine | EN300-1856705-0.05g |
3-(5-cyanothiophen-2-yl)propanoic acid |
126268-64-2 | 0.05g |
$407.0 | 2023-09-18 | ||
| Enamine | EN300-1856705-0.1g |
3-(5-cyanothiophen-2-yl)propanoic acid |
126268-64-2 | 0.1g |
$427.0 | 2023-09-18 | ||
| Enamine | EN300-1856705-0.25g |
3-(5-cyanothiophen-2-yl)propanoic acid |
126268-64-2 | 0.25g |
$447.0 | 2023-09-18 | ||
| Enamine | EN300-1856705-0.5g |
3-(5-cyanothiophen-2-yl)propanoic acid |
126268-64-2 | 0.5g |
$465.0 | 2023-09-18 | ||
| Enamine | EN300-1856705-1.0g |
3-(5-cyanothiophen-2-yl)propanoic acid |
126268-64-2 | 1g |
$986.0 | 2023-06-02 | ||
| Enamine | EN300-1856705-2.5g |
3-(5-cyanothiophen-2-yl)propanoic acid |
126268-64-2 | 2.5g |
$949.0 | 2023-09-18 | ||
| Enamine | EN300-1856705-5.0g |
3-(5-cyanothiophen-2-yl)propanoic acid |
126268-64-2 | 5g |
$2858.0 | 2023-06-02 |
3-(5-cyanothiophen-2-yl)propanoic acid Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 3-(5-cyanothiophen-2-yl)propanoic acid
Recent Advances in the Study of 3-(5-cyanothiophen-2-yl)propanoic acid (CAS: 126268-64-2)
3-(5-cyanothiophen-2-yl)propanoic acid (CAS: 126268-64-2) is a chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its thiophene ring and cyano functional group, has shown promising potential in various therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive compounds, particularly in the development of novel kinase inhibitors and anti-inflammatory agents.
One of the most notable advancements in the study of 3-(5-cyanothiophen-2-yl)propanoic acid is its application in the design of small-molecule inhibitors targeting protein kinases. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer and autoimmune disorders. Researchers have successfully utilized this compound as a building block to develop potent and selective kinase inhibitors, demonstrating its versatility in medicinal chemistry.
In addition to its role in kinase inhibition, recent investigations have highlighted the anti-inflammatory properties of derivatives of 3-(5-cyanothiophen-2-yl)propanoic acid. Studies have shown that these derivatives can modulate key inflammatory pathways, such as the NF-κB signaling cascade, which is implicated in chronic inflammatory conditions. This finding opens new avenues for the development of anti-inflammatory drugs with improved efficacy and reduced side effects.
The synthesis and optimization of 3-(5-cyanothiophen-2-yl)propanoic acid derivatives have also been a focus of recent research. Advances in synthetic methodologies, including microwave-assisted reactions and catalytic asymmetric synthesis, have enabled the efficient production of these compounds with high purity and yield. These technological improvements are critical for scaling up production and facilitating further preclinical and clinical studies.
Furthermore, computational modeling and structure-activity relationship (SAR) studies have provided valuable insights into the molecular interactions of 3-(5-cyanothiophen-2-yl)propanoic acid derivatives with their biological targets. These studies have identified key structural features that enhance binding affinity and selectivity, guiding the rational design of next-generation therapeutics.
Despite these promising developments, challenges remain in the clinical translation of 3-(5-cyanothiophen-2-yl)propanoic acid-based compounds. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through comprehensive pharmacokinetic and toxicological studies. Ongoing research aims to overcome these hurdles and pave the way for the successful development of these compounds as viable drug candidates.
In conclusion, 3-(5-cyanothiophen-2-yl)propanoic acid (CAS: 126268-64-2) represents a versatile and valuable scaffold in chemical biology and pharmaceutical research. Its applications in kinase inhibition and anti-inflammatory therapy, coupled with advances in synthetic and computational methodologies, underscore its potential as a cornerstone in the development of novel therapeutics. Continued research and collaboration across disciplines will be essential to fully realize the therapeutic promise of this compound.
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